cAMP Production: Superior Potency vs. Orciprenaline and Theophylline Alone
Reproterol demonstrates a synergistic amplification of cAMP production in human monocytes, significantly exceeding the effects of its individual components, the β2-agonist orciprenaline and the PDE inhibitor theophylline, at an equimolar concentration [1]. This synergy is a direct consequence of its dual-mechanism, monomolecular structure.
| Evidence Dimension | Stimulation of cAMP production (% increase over baseline) |
|---|---|
| Target Compound Data | 127 ± 8% |
| Comparator Or Baseline | Orciprenaline (30 ± 8%) and Theophylline (28 ± 10%) |
| Quantified Difference | Reproterol increases cAMP production >4-fold compared to orciprenaline and theophylline. |
| Conditions | Normal human monocytes in vitro; compounds tested at a concentration of 10⁻⁵ M. |
Why This Matters
This data provides a quantitative, mechanistic basis for selecting reproterol over its individual components or simple mixtures for research where maximal cAMP elevation is required.
- [1] Juergens UR, Stöber M, Vetter H. Reproterol – A Monomolecular Combination of Orciprenaline and Theophylline: Novel Aspects of Its Mode of Action in Asthma. Respiration. 1999;66(3):220-224. View Source
